molecular formula C6H8ClN3O B1423471 (3-Chloro-6-hydrazinylpyridin-2-yl)methanol CAS No. 1334148-95-6

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol

Cat. No. B1423471
M. Wt: 173.6 g/mol
InChI Key: JBXRGLNMGLXTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chloro-6-hydrazinylpyridin-2-yl)methanol” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a chlorine atom, at the 6th position with a hydrazine group, and at the 2nd position with a methanol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is aromatic and planar. The chlorine atom, hydrazine group, and methanol group attached to the ring would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The chlorine atom could potentially undergo nucleophilic substitution reactions, the hydrazine group could participate in reduction reactions, and the methanol group could be involved in reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Antibacterial Activity

Insecticidal Activity

Antimicrobial and Analgesic Activity

Catalytic Applications

  • The compound has been used in palladium-catalyzed C-H halogenation reactions, demonstrating higher yields and better selectivity compared to traditional methods (Xiuyun Sun, Yong-Hui Sun & Rao, 2014).
  • It also finds application in encapsulating molybdenum(VI) complexes, acting as an efficient catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

Methanol Synthesis and Catalysis

  • Research has shown its relevance in methanol synthesis catalysis, particularly involving the hydrogenation of carbon oxides (Richard & Fan, 2018).

Fluorescent Sensors

  • A diarylethene derivative containing a hydrazinylpyridine unit has been developed as a highly selective and sensitive fluorescent sensor for Cd2+ and Zn2+ (Wang, Cui, Qiu & Pu, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. The specific hazards would also depend on the toxicity of the compound, which could be influenced by factors such as the presence of the chlorine atom .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(3-chloro-6-hydrazinylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-4-1-2-6(10-8)9-5(4)3-11/h1-2,11H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXRGLNMGLXTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-6-hydrazinylpyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-6-hydrazinylpyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Chloro-6-hydrazinylpyridin-2-yl)methanol
Reactant of Route 3
(3-Chloro-6-hydrazinylpyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Chloro-6-hydrazinylpyridin-2-yl)methanol
Reactant of Route 5
(3-Chloro-6-hydrazinylpyridin-2-yl)methanol
Reactant of Route 6
(3-Chloro-6-hydrazinylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.